Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl-
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Overview
Description
Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- is a complex organic compound with the molecular formula C19H14N6O and a molecular weight of 342.35 g/mol . It belongs to the class of pteridines, which are polycyclic aromatic compounds containing a pteridine moiety. This compound is known for its unique structure, which includes a methanone group attached to a pteridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aminopterin: An amino derivative of folic acid with similar structural features.
Methotrexate: A well-known antineoplastic agent with a pteridine ring system.
2,4-Diamino-6-phenyl-1,3,5-triazine: A compound with a similar triazine ring structure.
Uniqueness
Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural features make it a versatile compound for use in diverse scientific and industrial applications.
Properties
CAS No. |
151648-53-2 |
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Molecular Formula |
C19H14N6O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2,4-diamino-7-phenylpteridin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C19H14N6O/c20-17-15-18(25-19(21)24-17)23-13(11-7-3-1-4-8-11)14(22-15)16(26)12-9-5-2-6-10-12/h1-10H,(H4,20,21,23,24,25) |
InChI Key |
VGZGTXQZIBKACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N=C2C(=O)C4=CC=CC=C4)N)N |
Origin of Product |
United States |
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